Chiral Separation Techniques: Several studies employ chiral chromatography techniques, notably chiral HPLC with chiral stationary phases, to separate and isolate (-)-ODT from its enantiomer, (+)-ODT, and the parent compound, Tramadol. [ [], [], [] ]
Metabolic Studies: Research focused on understanding Tramadol metabolism frequently analyzes the formation of (-)-ODT as a metabolic product in various models, including human liver microsomes, rat models, and specific cytochrome P450 isoenzyme assays. [ [], [], [], [], [] ]
Mechanism of Action
(-)-ODT primarily acts as a monoamine reuptake inhibitor, demonstrating a preference for norepinephrine reuptake inhibition. [ [], [] ] This action increases the availability of norepinephrine in the synaptic cleft, potentially contributing to analgesic effects by modulating pain signaling pathways. While (-)-ODT possesses a weaker affinity for μ-opioid receptors compared to its enantiomer (+)-ODT, its contribution to Tramadol's overall analgesic effects, particularly through synergistic interactions with (+)-ODT, warrants further investigation. [ [], [] ]
Applications
Pharmacological Studies: (-)-ODT's role as a monoamine reuptake inhibitor makes it a valuable tool in investigating pain pathways and potential synergistic analgesic effects with opioids. [ [], [] ] Researchers utilize (-)-ODT in various experimental models, including in vitro assays and animal models, to explore its contribution to Tramadol's overall analgesic profile.
Pharmacokinetic Investigations: Understanding the pharmacokinetic behavior of (-)-ODT is crucial, as its formation and elimination can impact the overall efficacy and potential for drug interactions with Tramadol. [ [], [], [], [], [], [] ] Studies employ various analytical techniques, including chiral chromatography and mass spectrometry, to quantify (-)-ODT in biological samples and determine pharmacokinetic parameters. These investigations contribute to a more comprehensive understanding of Tramadol's disposition and the role of metabolic pathways in different species.
Cytochrome P450 Research: (-)-ODT serves as a probe substrate for studying the activity and enantioselectivity of specific cytochrome P450 enzymes, notably CYP2D6, which plays a crucial role in Tramadol metabolism. [ [], [] ] This information is valuable in understanding inter-individual variability in drug response and potential drug-drug interactions.
Environmental Monitoring: The presence of (-)-ODT, as a Tramadol metabolite, in wastewater is an emerging area of environmental research. [ [], [] ] Developing sensitive and selective analytical methods to monitor (-)-ODT levels in environmental samples is crucial for assessing the potential impact of pharmaceutical residues on aquatic ecosystems.
Related Compounds
Tramadol
Tramadol (TMD), specifically trans-tramadol, is a centrally acting analgesic drug often formulated as a racemic mixture of its two enantiomers, (+)-tramadol and (-)-tramadol []. Tramadol exhibits a dual mechanism of action, working as a weak μ-opioid receptor agonist and inhibiting the reuptake of serotonin and norepinephrine [, , , , , ]. It undergoes extensive metabolism in the liver, primarily via cytochrome P450 (CYP) enzymes, particularly CYP2D6, to produce several metabolites, including the active metabolite (+)-O-desmethyltramadol [, , , , , ].
Tramadol is the parent compound of (+)-O-desmethyltramadol (the target compound). Tramadol itself has weaker analgesic activity compared to (+)-O-desmethyltramadol due to its lower affinity for the μ-opioid receptor. The conversion of tramadol to its active metabolites, particularly (+)-O-desmethyltramadol, is crucial for its analgesic efficacy. The stereoselective metabolism of tramadol, especially its O-demethylation by CYP2D6, significantly influences its overall analgesic effect [, , , , , , , , ].
(-)-O-Desmethyltramadol is the enantiomer of (+)-O-desmethyltramadol (the target compound). They share the same chemical structure but exhibit different configurations at their chiral center, resulting in distinct pharmacological activities. This difference highlights the stereoselectivity of their interactions with biological targets, particularly the μ-opioid receptor. The presence and activity of (-)-O-desmethyltramadol contribute to the overall analgesic profile of tramadol, albeit through a different mechanism than (+)-O-desmethyltramadol [, , , , , ].
N-Desmethyltramadol is a structurally related metabolite of tramadol, similar to (+)-O-desmethyltramadol (the target compound), but differs in the position of demethylation. The distinct pharmacological activities of these two metabolites emphasize the significance of the O-demethylation pathway (specifically by CYP2D6) in producing the primary active analgesic component of tramadol [, , , , ].
N,O-Didesmethyltramadol
N,O-Didesmethyltramadol (M5) is a minor metabolite of tramadol that arises from further demethylation of either N-desmethyltramadol or O-desmethyltramadol [, , ]. It has limited pharmacological activity compared to (+)-O-desmethyltramadol and is not considered a significant contributor to tramadol's analgesic effects [, , ].
N,O-Didesmethyltramadol represents a further metabolized form of tramadol, structurally similar to both (+)-O-desmethyltramadol (the target compound) and N-desmethyltramadol. Its presence signifies the multiple metabolic pathways involved in tramadol clearance, although its contribution to the overall therapeutic effect is minimal [, , ].
O-Desmethyltramadol Glucuronide
O-Desmethyltramadol glucuronide (M1c) is a phase II metabolite of (+)-O-desmethyltramadol formed by conjugation with glucuronic acid [, ]. Glucuronidation typically results in the formation of inactive and water-soluble metabolites that are more readily excreted.
O-Desmethyltramadol glucuronide represents a major elimination pathway for (+)-O-desmethyltramadol (the target compound), leading to its inactivation and excretion. This conjugation process plays a vital role in regulating the levels of active (+)-O-desmethyltramadol in the body [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
C14 Ceramide is an endogenous ceramide generated by ceramide synthase 6.1 During nutrient-deprivation-induced necroptosis in MEF cells, C14 ceramide levels increase in a time-dependent manner. C14 ceramide plasma levels were reduced in obese patients with or without diabetes following a 12-week supervised exercise training program, correlating positively with weight and fat loss and negatively with an increase in insulin sensitivity. In contrast, plasma levels were higher in Parkinson’s disease patients with dementia than those without dementia and higher levels were correlated with deficits in memory. Cer(D18:1/14:0), also known as C14 cer, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/14:0) is considered to be a ceramide lipid molecule. Cer(D18:1/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/14:0) has been primarily detected in blood. Within the cell, cer(D18:1/14:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:1/14:0) can be biosynthesized from tetradecanoic acid. N-tetradecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as tetradecanoyl (myristoyl). It derives from a tetradecanoic acid.
Myo-inositol is an inositol having myo- configuration. It has a role as a member of compatible osmolytes, a nutrient, an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. An isomer of glucose that has traditionally been considered to be a B vitamin although it has an uncertain status as a vitamin and a deficiency syndrome has not been identified in man. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1379) Inositol phospholipids are important in signal transduction. Scyllitol has been investigated for the treatment of Alzheimer Disease. Inositol is a collection of nine different stereoisomers but the name is usually used to describe only the most common type of inositol, myo-inositol. Myo-inositol is the cis-1,2,3,5-trans-4,6-cyclohexanehexol and it is prepared from an aqueous extract of corn kernels by precipitation and hydrolysis of crude phytate. These molecules have structural similarities to glucose and are involved in cellular signaling. It is considered a pseudovitamin as it is a molecule that does not qualify to be an essential vitamin because even though its presence is vital in the body, a deficiency in this molecule does not translate into disease conditions. Inositol can be found as an ingredient of OTC products by Health Canada but all current product whose main ingredient is inositol are discontinued. By the FDA, inositol is considered in the list of specific substances affirmed as generally recognized as safe (GRAS). D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome). Myoinositol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Inositol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Inositol is a natural product found in Camellia sinensis, Maclura pomifera, and other organisms with data available. Scyllitol is a stereoisomer of inositol and a plant sugar alcohol found most abundantly in coconut palm trees, with potential amyloid plaque formation inhibitory activity. Following oral administration, scyllitol crosses the blood brain barrier and inhibits amyloid beta plaque formation in the brain through as of yet unknown mechanism(s). This may lead to reduced disease progression and improvement in cognitive function in patients with Alzheimer disease. Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04) D-chiro-inositol is an inositol isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters. Myoinositol is a metabolite found in or produced by Saccharomyces cerevisiae.
4-methylumbelliferone beta-D-glucuronide is a beta-D-glucosiduronic acid having a 4-methylumbelliferyl substituent at the anomeric position. A hyaluronan synthesis inhibitor, it is anti-tumourigenic for various malignant tumours. It has a role as a chromogenic compound, an antineoplastic agent and a hyaluronan synthesis inhibitor. It is a member of coumarins, a monosaccharide derivative and a beta-D-glucosiduronic acid. It derives from a 4-methylumbelliferone. It is a conjugate acid of a 4-methylumbelliferone beta-D-glucuronide(1-).